molecular formula C15H10BrN5O2S B5541825 5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5541825
M. Wt: 404.2 g/mol
InChI Key: UIQIJZYBXGPBHU-RQZCQDPDSA-N
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Description

5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Research has demonstrated the synthesis of related triazole derivatives with significant antimicrobial and antitubercular activities. These compounds, developed from initial structures similar to the one , show promise against a range of bacterial and fungal species, as well as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Corrosion Inhibitors

Triazole derivatives, including those structurally akin to the specified compound, have been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces suggests applications in industrial settings to prolong the lifespan of metal components (Ansari, Quraishi, & Singh, 2014).

Anticancer Activity

Synthesis of triazole derivatives and their evaluation against various cancer cell lines reveal potential anticancer applications. Some derivatives have shown activity against panels of cancer types, including lung, colon, and breast cancers, suggesting their role in developing new anticancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activities

Further studies on triazole derivatives underscore their utility as novel antimicrobial agents. Their synthesis and evaluation for antibacterial effectiveness have yielded compounds with significant action against various bacterial strains, indicating their potential in creating new antibacterial drugs (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Acute Toxicity Studies

The acute toxicity of triazole derivatives has been investigated to determine their safety profiles. These studies are crucial in understanding the potential side effects and toxicological impacts of these compounds, guiding their safe use in medical applications (Safonov, 2018).

Properties

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQIJZYBXGPBHU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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